Cas no 1551608-34-4 (3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE)

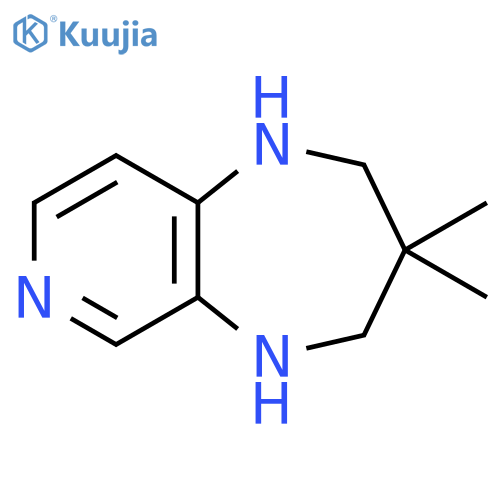

1551608-34-4 structure

商品名:3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE

CAS番号:1551608-34-4

MF:C10H15N3

メガワット:177.246201753616

MDL:MFCD24207803

CID:5302462

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrido[3,4-b][1,4]diazepine, 2,3,4,5-tetrahydro-3,3-dimethyl-

- 3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE

-

- MDL: MFCD24207803

- インチ: 1S/C10H15N3/c1-10(2)6-12-8-3-4-11-5-9(8)13-7-10/h3-5,12-13H,6-7H2,1-2H3

- InChIKey: AJYJCCFYFCMDAM-UHFFFAOYSA-N

- ほほえんだ: N1CC(C)(C)CNC2C=CN=CC1=2

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-887108-1.0g |

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE |

1551608-34-4 | 1.0g |

$1315.0 | 2023-03-17 | ||

| Enamine | EN300-887108-2.5g |

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE |

1551608-34-4 | 2.5g |

$2724.0 | 2023-09-01 | ||

| Enamine | EN300-887108-10.0g |

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE |

1551608-34-4 | 10.0g |

$4337.0 | 2023-03-17 | ||

| Enamine | EN300-887108-5.0g |

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE |

1551608-34-4 | 5.0g |

$3450.0 | 2023-03-17 | ||

| Enamine | EN300-887108-10g |

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE |

1551608-34-4 | 10g |

$4337.0 | 2023-09-01 | ||

| Enamine | EN300-887108-5g |

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE |

1551608-34-4 | 5g |

$3450.0 | 2023-09-01 | ||

| Enamine | EN300-887108-1g |

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE |

1551608-34-4 | 1g |

$1315.0 | 2023-09-01 |

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

1551608-34-4 (3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE) 関連製品

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量